(R)-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with picolinic acid or its derivatives under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate: The enantiomer of the compound, which may have different pharmacological properties.
tert-Butyl 3-(picolinamido)piperidine-1-carboxylate: The racemic mixture containing both ® and (S) enantiomers.
3-(Picolinamido)piperidine-1-carboxylate: A similar compound without the tert-butyl group.
Uniqueness
®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and pharmacokinetic properties. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H23N3O3 |
---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
tert-butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-6-7-12(11-19)18-14(20)13-8-4-5-9-17-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,20) |
InChI Key |
DBAXEMVCZVGTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.